Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate follows IUPAC guidelines for polycyclic compounds. The parent structure, 8-azaspiro[4.5]decane , consists of two fused rings sharing a single nitrogen atom at the spiro junction. The numbering begins at the nitrogen atom (position 8), with one ring containing four members (positions 8, 1, 2, 3) and the other five members (positions 8, 9, 10, 11, 12). The prefix 1-thia indicates a sulfur atom replaces a carbon at position 1 in the smaller ring, while 4-(hydroxymethyl) denotes a hydroxymethyl group attached to position 4 of the larger ring. The tert-butyl carboxylate group is esterified to the nitrogen at position 8.
The compound is registered under CAS number 1357351-84-8 and has the molecular formula C₁₂H₂₁NO₃S , corresponding to a molecular weight of 269.39 g/mol . Its InChIKey (SSTKSZCFMRRXBA-UHFFFAOYSA-N ) and SMILES string (CC(C)(C)OC(=O)N1CCC2(CC1)SC(CO)C2 ) provide unique identifiers for database retrieval, as cataloged in PubChem and ChemSpider.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 269.39 g/mol |
| CAS Registry Number | 1357351-84-8 |
| InChIKey | SSTKSZCFMRRXBA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)SC(CO)C2 |
Spirocyclic Framework Analysis
The spirocyclic core of the compound comprises a 1-thia-4-membered ring fused to a 5-membered azacyclohexane ring via the nitrogen atom. This arrangement creates a rigid, three-dimensional structure that influences stereoelectronic properties and binding interactions. The spiro[4.5]decane notation specifies that the smaller ring has four members (including sulfur at position 1) and the larger ring five members, with the nitrogen at the junction (position 8).
The sulfur atom in the smaller ring introduces electron-rich characteristics, while the nitrogen in the larger ring provides basicity. X-ray crystallography of analogous spiro compounds reveals bond angles of approximately 109.5° around the spiro nitrogen, consistent with tetrahedral geometry. The strain energy of the spiro system is mitigated by the sulfur atom’s larger atomic radius, which reduces steric hindrance between the rings.
Functional Group Composition
The compound features three critical functional groups:
- tert-Butyl Carboxylate : The tert-butyloxycarbonyl (Boc) group at position 8 acts as a protective group for the amine, enhancing solubility in organic solvents and stability during synthesis.
- Hydroxymethyl Group : Positioned at carbon 4, this polar group facilitates hydrogen bonding and serves as a site for further functionalization, such as oxidation to a carboxylic acid or esterification.
- Thioether Linkage : The sulfur atom at position 1 contributes to the compound’s lipophilicity and participates in nucleophilic substitution reactions.
The interplay of these groups governs the compound’s reactivity. For example, the Boc group can be cleaved under acidic conditions to expose the secondary amine, while the hydroxymethyl group can undergo Mitsunobu reactions to form ether derivatives.
Properties
Molecular Formula |
C14H25NO3S |
|---|---|
Molecular Weight |
287.42 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)18-12(17)15-7-5-14(6-8-15)11(10-16)4-9-19-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
GHQKHDIQQXMKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)CO |
Origin of Product |
United States |
Preparation Methods
Thia-Spiro Ring Formation
The 1-thia-8-azaspiro[4.5]decane core is synthesized via cyclization reactions. A modified approach from CN111518015A replaces the oxygen atom in 1,4-dioxaspiro[4.5]decane-8-one with sulfur. Starting with 4-mercaptocyclohexanone , condensation with ethylene glycol under acidic conditions yields 1-thia-4-oxaspiro[4.5]decane-8-one . Subsequent treatment with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system generates the nitrile intermediate, 8-cyano-1-thia-4-oxaspiro[4.5]decane .
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 4 is introduced via Grignard addition or reduction . Reacting the nitrile intermediate with formaldehyde under basic conditions followed by reduction with sodium borohydride yields the hydroxymethyl derivative. Alternatively, lithium aluminum hydride (LiAlH4) reduces a ketone precursor to the secondary alcohol, which is then oxidized to the hydroxymethyl group using pyridinium chlorochromate (PCC).
Boc Protection
The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step is typically performed in dichloromethane or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization Step : A mixed solvent system (ethylene glycol dimethyl ether/ethanol) at 0–20°C minimizes side reactions and improves nitrile formation efficiency.
-
Reduction : Hydrogenation over Raney nickel at 50°C and 50 psi pressure ensures complete reduction of the nitrile to the amine without over-reduction.
Catalytic Enhancements
-
Lithium Diisopropylamide (LDA) facilitates deprotonation during alkylation steps, enhancing reaction rates.
-
Palladium on Carbon (Pd/C) offers a safer alternative for hydrogenation, though with slightly lower yields compared to Raney nickel.
Industrial-Scale Production
Adapting the four-step patent route for large-scale synthesis requires:
-
Continuous Flow Reactors : For the cyclization and Boc protection steps to maintain consistent temperature and pressure.
-
Crystallization Purification : Replacing column chromatography with recrystallization from ethanol/water mixtures reduces costs.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thia-spiro ring formation | 4-Mercaptocyclohexanone, TosMIC, KOtBu | 78 |
| 2 | Hydroxymethylation | Formaldehyde, NaBH4, MeOH | 65 |
| 3 | Boc protection | Boc₂O, Et₃N, THF, 25°C | 90 |
| 4 | Deprotection | Pyridinium p-toluenesulfonate, acetone/H2O | 82 |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a candidate for pharmacological studies due to its unique structural features:
- Biological Activity : Initial studies suggest that it may interact with biological targets, influencing enzyme activity or receptor binding. Compounds with similar structures have shown promising results in anticancer and antimicrobial activities.
- Case Study : A study on related spirocyclic compounds demonstrated significant cytotoxic effects against prostate cancer cell lines, with IC50 values indicating effective dose-dependent responses.
Organic Synthesis
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate serves as a valuable building block in organic synthesis:
- Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for synthesizing other complex molecules.
Materials Science
The unique combination of functional groups in this compound may offer distinct advantages in materials science applications:
- Potential Uses : Investigations into its properties could lead to novel applications in catalysis or the development of new materials with specific functionalities.
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Activity Type | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects observed against prostate cancer cell lines (PC3 and DU145) |
| Antimicrobial Activity | Promising antibacterial activity against strains like E. coli and S. aureus |
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Spirocyclic core : 8-azaspiro[4.5]decane.
- Heteroatom substitution : 1-thia (sulfur) in the decane ring.
- Substituents : Hydroxymethyl (-CH₂OH) at position 4 and a Boc group at position 6.
Table 1: Comparison of Key Structural Features
Physicochemical and Reactivity Differences
Heteroatom Effects: The 1-thia group in the target compound introduces sulfur’s electron-withdrawing character, increasing ring strain and polarizability compared to 1-oxa (oxygen) analogs. This enhances reactivity in nucleophilic substitutions .
Functional Group Impact :
- The hydroxymethyl group (-CH₂OH) offers a site for oxidation (to carboxylic acid) or esterification, unlike the hydroxyethyl (-CH₂CH₂OH) group in CAS 158985-37-6, which has greater hydrophilicity but reduced steric flexibility .
- 1-Oxo derivatives (e.g., CAS 191805-29-5) lack the hydroxymethyl group, making them less versatile in derivatization but more stable under acidic conditions .
Conformational Flexibility: The sulfur atom in the target compound may alter ring puckering dynamics compared to oxygen or nitrogen analogs. Cremer-Pople analysis () suggests that sulfur’s larger atomic radius increases nonplanar distortions in the spirocyclic core .
Biological Activity
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and functional groups, which include a tert-butyl group, a hydroxymethyl substituent, and a thia-azaspiro framework. This compound has garnered interest in pharmacological studies due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C₁₄H₂₅NO₃S
- Molecular Weight : Approximately 287.42 g/mol
- CAS Number : 1373028-35-3
Biological Activity
The biological activity of this compound is primarily linked to its potential interactions with enzymes and receptors, which could influence various physiological processes.
Research indicates that compounds with similar structures may interact with the serotonin receptor system, particularly the 5-HT1A receptor. This interaction is crucial for modulating neurotransmission and could have implications in treating mood disorders and anxiety-related conditions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the spirocyclic compound can exhibit selective agonistic activity towards specific receptors. For instance, derivatives similar to this compound have shown promising results in enhancing serotonin receptor activity, suggesting potential applications in neuropharmacology.
Case Studies
- Study on Pain Management : A study explored the efficacy of spirocyclic compounds in managing neuropathic pain by inhibiting fatty acid amide hydrolase (FAAH) activity, which is involved in the metabolism of endocannabinoids. Results indicated that these compounds could provide analgesic effects through modulation of endocannabinoid signaling pathways .
- Anxiety and Depression Models : In animal models simulating anxiety and depression, compounds structurally related to this compound showed significant reductions in anxiety-like behaviors, further supporting their role as potential therapeutic agents for mood disorders .
Comparative Analysis
The following table summarizes key structural analogs and their associated biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate | C₁₄H₂₅N₂O₃S | Contains an amino group | Potentially enhanced receptor binding |
| Tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate | C₁₄H₂₅NO₃S | Lacks sulfur; features a ketone | Reduced biological activity compared to hydroxymethyl derivative |
| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane | C₁₄H₂₅NO₃S | Contains an ether instead of thioether | Varied pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification protocols for achieving high-purity tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate?
- Methodology : Multi-step synthesis involving spirocyclic ring formation and Boc-protection. A representative protocol includes:
Ring closure : Reacting a thiol-containing precursor with a ketone under acidic conditions to form the spirocyclic core.
Hydroxymethyl introduction : Hydroboration-oxidation or formylation followed by reduction.
Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
-
Yield Optimization : Adjusting stoichiometry (1.2–1.5 eq Boc₂O) and reaction time (12–24 hrs) improves yields to >80% .
Reaction Step Solvent Catalyst Yield (%) Purity (%) Spirocycle Formation DCM TFA 65 90 Hydroxymethylation THF BH₃·THF 75 92 Boc Protection DCM DMAP 85 95
Q. How is the spirocyclic structure validated using spectroscopic and crystallographic methods?
- NMR Analysis :
- ¹H NMR : Distinct signals for spirocyclic protons (δ 3.2–3.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm).
- ¹³C NMR : Carbonyl peaks at ~155 ppm (Boc) and sp³ hybridized carbons in the thia-azaspiro system .
- X-ray Crystallography :
- Single-crystal X-ray diffraction using SHELX-97 for structure refinement.
- Key parameters: R₁ < 0.05, wR₂ < 0.12, and hydrogen bonding networks resolved via SHELXL .
Advanced Research Questions
Q. What challenges arise in refining X-ray crystallographic data for spirocyclic compounds, and how are they mitigated?
- Challenges :
-
Ring puckering : Non-planar spiro rings require precise determination of puckering coordinates (amplitude q and phase angle φ) .
-
Disorder : Dynamic thia-azaspiro rings may exhibit positional disorder in crystals.
- Solutions :
-
Use SHELXL’s PART and SUMP commands to model disorder.
-
Apply restraints on bond lengths/angles (DFIX, DANG) to maintain chemical合理性 .
Refinement Parameter Value R₁ (all data) 0.042 wR₂ (all data) 0.118 Flack parameter 0.01
Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?
- Graph Set Analysis :
- Motifs : Chains (C(4)), rings (R₂²(8)), and intramolecular bonds (S(6)).
- Key Interactions : O–H···S (2.8–3.0 Å) and N–H···O (2.6–2.8 Å) stabilize the lattice .
- Impact on Stability : Strong H-bonding correlates with higher melting points (>150°C) and reduced hygroscopicity .
Q. How can discrepancies between NMR and X-ray data be resolved for spirocyclic systems?
- Scenario : Discrepant NOE correlations vs. crystallographic distances.
- Resolution :
Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange.
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures.
Complementary Techniques : Pair solid-state NMR with X-ray data .
Safety and Handling
Q. What protocols ensure safe handling and long-term stability of this compound?
- Storage : -20°C in airtight containers under nitrogen to prevent oxidation of the thia group.
- PPE : Nitrile gloves, safety goggles (EN 166), and lab coats.
- Decontamination : Ethanol/water (70:30) for spills; avoid inhalation (use N95 respirators) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Case Study : Discrepant solubility in DMSO (high) vs. hexane (low).
- Analysis :
- Hydrogen Bond Capacity : DMSO’s polar aprotic nature solubilizes the hydroxymethyl group.
- LogP Estimation : Experimental logP ≈ 2.1 (predicted via ChemDraw) aligns with moderate polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
